amino}pyrrolidine-1-carboxylate](/img/structure/B7960975.png)
Benzyl (3S)-3-{[(benzyloxy)carbonyl](2-methoxy-2-oxoethyl)amino}pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (3S)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate is an intricate organic compound known for its unique chemical structure and properties. It finds applications in various fields, including pharmaceuticals, biological research, and industrial processes. The compound is characterized by a pyrrolidine ring, a benzyloxycarbonyl group, and a methoxy-oxoethyl-amino moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
Method 1: : One of the synthetic routes involves the reaction of a substituted pyrrolidine with benzyloxycarbonyl chloride in the presence of a base, such as triethylamine, under controlled temperature conditions. This reaction typically occurs in a solvent like dichloromethane.
Method 2:
Industrial Production Methods
In industrial settings, the compound can be synthesized through a scaled-up version of the laboratory methods. These processes involve large reactors, controlled temperature conditions, and precise addition of reagents to ensure high yield and purity. Industrial synthesis emphasizes efficiency, cost-effectiveness, and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyloxy moiety, forming benzaldehyde derivatives.
Reduction: : Reduction reactions can target the carbonyl groups, converting them into alcohols under the influence of reducing agents like lithium aluminum hydride.
Substitution: : Substitution reactions, such as nucleophilic substitution, can occur at the carbonyl carbon, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate or chromium trioxide in acidic conditions.
Reducing Agents: : Lithium aluminum hydride or sodium borohydride.
Substitution Reagents: : Nucleophiles like amines or thiols in the presence of catalysts.
Major Products
Oxidation products include benzaldehyde derivatives.
Reduction products include alcohol derivatives.
Substitution products vary based on the nucleophile used.
Scientific Research Applications
The compound is extensively studied for its potential in pharmaceutical development, particularly as a precursor for various bioactive molecules. In biology, it serves as a tool in studying enzyme mechanisms and protein interactions. Industrially, it is utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The compound's mechanism of action depends on its specific application. In pharmaceuticals, it may act as an enzyme inhibitor or a binding agent to specific protein targets. The molecular targets and pathways involved often include key enzymes and receptors, playing a crucial role in mediating biochemical reactions.
Comparison with Similar Compounds
Similar Compounds
Benzyl (3S)-3-aminopyrrolidine-1-carboxylate
Benzyl (3R)-3-{[(benzyloxy)carbonyl]amino}pyrrolidine-1-carboxylate
Benzyl (3S)-3-{(methoxycarbonylamino}pyrrolidine-1-carboxylate
Uniqueness
Benzyl (3S)-3-{(benzyloxy)carbonylamino}pyrrolidine-1-carboxylate stands out due to its specific combination of functional groups, which imparts unique chemical reactivity and biological activity. Its structural components allow for diverse chemical modifications, making it a versatile compound in both synthetic and application-focused research.
Properties
IUPAC Name |
benzyl (3S)-3-[(2-methoxy-2-oxoethyl)-phenylmethoxycarbonylamino]pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O6/c1-29-21(26)15-25(23(28)31-17-19-10-6-3-7-11-19)20-12-13-24(14-20)22(27)30-16-18-8-4-2-5-9-18/h2-11,20H,12-17H2,1H3/t20-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFZLTYJMJSODTF-FQEVSTJZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN([C@H]1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
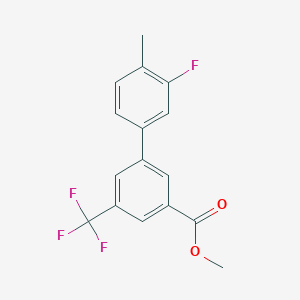
![Methyl 2-[3-(2-methylphenyl)phenyl]acetate](/img/structure/B7960899.png)
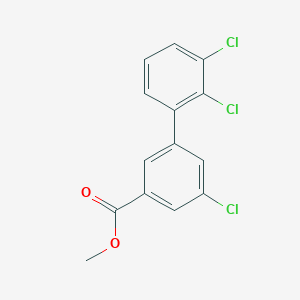
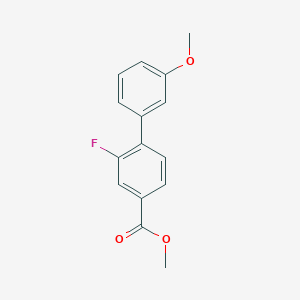
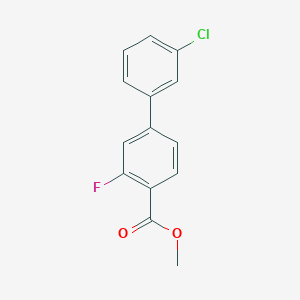

![Methyl 2-[4-(3,4-dichlorophenyl)phenyl]acetate](/img/structure/B7960954.png)
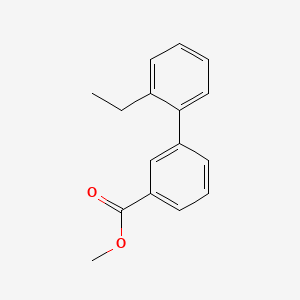
![Methyl 5-amino-[1,1'-biphenyl]-3-carboxylate](/img/structure/B7960981.png)
![Methyl 2-(4-{[(tert-butoxy)carbonyl]amino}phenyl)benzoate](/img/structure/B7960987.png)

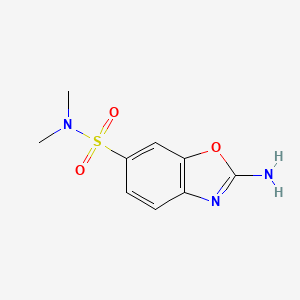
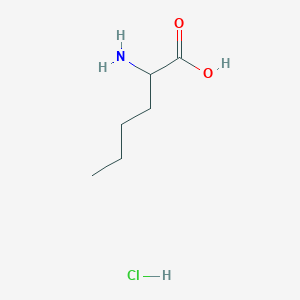
![1-[(Tert-butoxy)carbonyl]-2-(dihydroxyboranyl)indole-7-carboxylic acid](/img/structure/B7961007.png)
